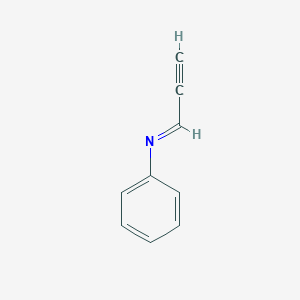

(1E)-N-Phenylprop-2-yn-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

90404-04-9 |

|---|---|

Molecular Formula |

C9H7N |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-phenylprop-2-yn-1-imine |

InChI |

InChI=1S/C9H7N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-8H |

InChI Key |

CJNMURARXXZIED-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=NC1=CC=CC=C1 |

Origin of Product |

United States |

Significance of Imine and Alkyne Functionalities in Advanced Organic Transformations

The imine (C=N) and alkyne (C≡C) moieties are fundamental reactive groups in organic chemistry, each contributing a unique set of properties that are highly valued in the synthesis of intricate organic molecules.

The imine, or Schiff base, is characterized by a carbon-nitrogen double bond, making it the nitrogen analog of aldehydes and ketones. masterorganicchemistry.com This functional group is a cornerstone in the synthesis of nitrogen-containing compounds. youtube.com The nitrogen atom's lone pair of electrons imparts basicity, while the electrophilic carbon atom is susceptible to nucleophilic attack. masterorganicchemistry.com This dual reactivity allows imines to participate in a wide array of transformations, including reductions to form amines, and cycloaddition reactions. masterorganicchemistry.comwikipedia.org Notably, the aza-Diels-Alder reaction, where an imine acts as the dienophile, is a powerful method for constructing nitrogen-containing six-membered rings, which are common motifs in pharmaceuticals and natural products. wikipedia.org

The alkyne functionality, with its carbon-carbon triple bond, is a hub of high electron density and a source of unsaturation. This makes it a versatile handle for a variety of chemical transformations. Alkynes can undergo addition reactions, be readily deprotonated to form potent nucleophiles (acetylides), and participate in a range of metal-catalyzed reactions. nih.gov The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further cemented the alkyne's importance in chemical biology and materials science. In the context of propargyl systems, the alkyne can activate the adjacent position, facilitating a range of transformations.

The combination of both imine and alkyne functionalities within a single molecule, as seen in (1E)-N-Phenylprop-2-yn-1-imine, creates a synthon with a rich and varied reactivity profile, enabling the streamlined synthesis of complex nitrogen-containing heterocycles.

Overview of N Arylpropargyl Imine Structural Motifs in Synthetic Chemistry

The N-arylpropargyl imine structural motif is a key component of a class of compounds that serve as valuable precursors in organic synthesis. These molecules are characterized by a propargyl group (a three-carbon unit with a terminal alkyne) attached to the nitrogen atom of an imine, which also bears an aryl substituent. This arrangement of functional groups provides a platform for a diverse array of chemical transformations, particularly intramolecular cyclization reactions.

Gold-catalyzed cyclizations of N-propargylanilines, which are closely related to N-arylpropargyl imines, have been shown to be a powerful method for the synthesis of indoles and other fused heterocyclic systems. These reactions often proceed through the formation of an allene (B1206475) intermediate, which can then undergo further cyclization.

Furthermore, N-arylpropargyl imines are excellent substrates for cycloaddition reactions. They can act as 1,3-dipoles or be precursors to 1,3-dipoles, participating in [3+2] cycloadditions to form five-membered rings. rsc.org They can also engage in aza-Diels-Alder reactions, where the imine acts as a dienophile, leading to the formation of tetrahydropyridines. nih.gov The presence of the aryl group on the nitrogen atom can influence the electronic properties and reactivity of the imine, as well as the stability of any intermediates formed during a reaction.

The versatility of the N-arylpropargyl imine motif makes it a valuable tool for the rapid construction of molecular complexity from relatively simple starting materials.

Historical Development of Propargyl Amine and Imine Chemistry

Direct Condensation Approaches to Imine Formation

The most straightforward method for the formation of the imine bond is the direct condensation of a primary amine with an aldehyde or ketone.

Primary Amine and Aldehyde Condensation Reactions

The reaction between a primary amine, such as aniline (B41778), and an α,β-unsaturated aldehyde, like propynal, can theoretically yield this compound. This reaction typically involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine. While this direct approach is conceptually simple, the direct condensation of a carboxylic acid with an amine can be challenging because the basic nature of the amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org However, heating an ammonium (B1175870) carboxylate salt above 100°C can drive off water and lead to amide formation. libretexts.org

In a related context, the amination of alcohols with ammonia can produce alkylamines. escholarship.org This process can proceed via a dehydroamination mechanism, which involves sequential dehydrogenation, condensation, and hydrogenation steps. escholarship.orgosti.gov Catalysts such as those based on nickel, copper, cobalt, platinum, and palladium supported on metal oxides can facilitate this transformation at lower temperatures than traditional methods using solid acid catalysts. escholarship.org For instance, a nickel-supported hydroxyapatite (B223615) (Ni/HAP) catalyst has been shown to be effective for propanol (B110389) amination to propylamine (B44156) at 423 K. escholarship.org

The direct synthesis of primary amines from alcohols and ammonia has also been achieved using heterogeneous nickel catalysts. osti.gov It is also known that ammonia or a primary or secondary amine can be condensed with an alcohol to produce the corresponding amine and water, a reaction that can be catalyzed by ruthenium, osmium, rhenium, or technetium. google.com

Catalytic Influence on Imine Formation Equilibria and Rates

The formation of imines is an equilibrium process, and various catalysts can be employed to shift the equilibrium towards the product and increase the reaction rate. Acid or base catalysis is commonly used. In the context of propargylamine synthesis, which are precursors to propargyl imines, copper catalysts have been extensively studied. For example, silica-supported copper catalysts have been used in the three-component Mannich coupling of an aldehyde, a terminal alkyne, and an amine to produce propargylamines. rsc.org

The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, in the synthesis of propargylamines via A3 coupling (aldehyde, alkyne, amine), various copper-based catalysts, including CuI/HTNT-5 and magnetite-supported copper nanoparticles, have been shown to be effective under solvent-free conditions. rsc.org Gold catalysts, such as AuBr3, have also been employed for the direct intermolecular coupling of ketones, secondary amines, and alkynes to synthesize propargylamines. rsc.org

Propargylation Strategies for N-Substituted Propargyl Imines

An alternative to direct condensation is the propargylation of a pre-formed imine or a related nitrogen-containing starting material.

Sequential Imine Formation Followed by Propargylation (e.g., metal-mediated)

This strategy involves the initial formation of an imine from a non-propargylic aldehyde and an amine, followed by the introduction of the propargyl group. Metal-mediated propargylation is a common method. For example, the zinc-mediated propargylation of isatin-derived imines with propargyl bromide has been used to synthesize 3-propargylated 3-aminooxindoles. mdpi.com This approach avoids the need for catalysts and harsh reaction conditions. mdpi.com

Silver-catalyzed enantioselective propargylation of aldimines has also been reported, providing access to homopropargylic sulfonamides with good yields and high enantiomeric excesses. rsc.org The proposed catalytic cycle involves the transmetalation of a silver catalyst with an allenyl boronic acid pinacol (B44631) ester to form a propargylic silver species, which is in equilibrium with its allenyl silver counterpart. rsc.org

Transition-Metal-Mediated Access to Propargyl Imine Precursors

Transition metals play a crucial role in modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Methodologies (e.g., Sonogashira-type reactions)

The Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by a palladium complex and a copper co-catalyst, is a powerful tool for the synthesis of substituted alkynes. researchgate.net This methodology can be applied to the synthesis of precursors for propargyl imines. For instance, the Sonogashira coupling of propargylamines with halogenated benzoates has been utilized to create scaffolds for peptidomimetics. beilstein-journals.org

In some cases, the Sonogashira reaction can be part of a cascade sequence. For example, a one-pot synthesis of 2-aryl-4-aroylquinolines involves an initial acyl Sonogashira coupling of benzimidoyl chlorides and 1,6-enynes, followed by an allenyl-isomerization and a 6π-electrocyclization. mdpi.com Similarly, a three-step synthesis of 2,5-polyfunctionalized oxazoles starts with an amidation of an acid chloride with propargylamine, followed by an in-situ Sonogashira cross-coupling and subsequent cycloisomerization. mdpi.com

Furthermore, copper(I)-catalyzed cycloisomerization of alkynyl imines can lead to the formation of pyrroles. arkat-usa.orgnih.gov This reaction is believed to proceed through a propargyl-allenyl isomerization to an allenyl imine intermediate. arkat-usa.org

Below is a table summarizing some of the synthetic methods discussed:

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

| Direct Condensation | Primary Amine, Propynal | Acid/Base | This compound | libretexts.org |

| A3 Coupling | Aldehyde, Alkyne, Amine | Copper Nanoparticles | Propargylamine | rsc.org |

| Metal-Mediated Propargylation | Imine, Propargyl Bromide | Zinc | Propargylated Aminooxindole | mdpi.com |

| Enantioselective Propargylation | Aldimine, Allenyl Boronate | Silver/Phosphine (B1218219) Ligand | Homopropargylic Sulfonamide | rsc.org |

| Sonogashira Coupling | Propargylamine, Aryl Halide | Palladium/Copper | Substituted Propargylamine | beilstein-journals.org |

| Cycloisomerization | Alkynyl Imine | Copper(I) | Pyrrole (B145914) | arkat-usa.orgnih.gov |

Buchwald-Hartwig Protocol Applications

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, primarily through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction's utility stems from its broad substrate scope and tolerance for various functional groups, overcoming the limitations of classical methods. wikipedia.org While originally developed for aryl amines, its principles can be conceptually extended to the synthesis of N-aryl imines.

In the context of propargyl imines, the application of a Buchwald-Hartwig-type reaction would involve the coupling of an amine with a suitable vinyl halide or triflate precursor. The development of catalyst systems using bidentate phosphine ligands like BINAP and DPPF has been crucial in expanding the reaction's scope, as these ligands can prevent the formation of inactive palladium dimers and accelerate the catalytic cycle. wikipedia.org Research in palladium-catalyzed C-N cross-coupling reactions continues to evolve, with applications in the synthesis of complex nitrogen-containing heterocycles. beilstein-journals.org However, direct application of the Buchwald-Hartwig protocol to form propargyl imines can be challenging, as some attempts have resulted in unstable enamine products that are difficult to purify. uantwerpen.be

Oxidative Synthetic Pathways

Generation from Propargylic Alcohols through Oxidation

An alternative and atom-economical route to N-aryl propargyl imines involves the oxidation of the corresponding propargylic alcohols. This strategy can proceed through a direct oxidative amination or a two-step sequence involving the formation of a propargylic ketone intermediate.

Biocatalytic systems have demonstrated the effective oxidation of racemic propargylic alcohols. For instance, the peroxygenase from Agrocybe aegerita can oxidize a range of propargylic alcohols into their corresponding ketones with excellent yields. acs.org These ketone intermediates can then be subjected to condensation with an appropriate amine, like aniline, to form the target imine.

Furthermore, tandem protocols that combine oxidation and condensation in a single pot offer an efficient approach. Methodologies developed for the synthesis of imines from primary alcohols and amines, often using aerobic oxidation, highlight the potential of this strategy. whiterose.ac.uk Gold catalysis has also been employed for the hydroamination of propargylic alcohols, which, depending on the reaction conditions, can yield 3-hydroxyimines or 3-aminoketones. ucl.ac.uk A particularly relevant strategy involves the gold(I)-mediated addition of an amine to a propargyl group, which proceeds rapidly to generate an imine linkage, demonstrating a powerful method for cyclization and imine formation in complex molecules. nih.gov

Cascade and Multicomponent Assembly for Complex Imine Scaffolds

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity from simple starting materials in a single operation. dovepress.com These methods are particularly powerful for the assembly of densely functionalized scaffolds, including those containing propargyl imine motifs. nih.govacs.orgdntb.gov.ua

Integration of Conjugate Addition and Intramolecular Cyclization

A prominent cascade strategy involves the integration of a conjugate addition step with a subsequent intramolecular cyclization. This approach is elegantly demonstrated in the synthesis of various heterocyclic imines.

One such method establishes the synthesis of spiro furan-3(2H)-imine derivatives through the reaction of α,β-unsaturated ketones with aniline derivatives. nih.govresearchgate.netnih.gov The reaction is initiated by a 1,4-conjugate addition of the aniline to the enone system. This is followed by an intramolecular cyclization, mediated by a tertiary alcohol present on the substrate, to furnish the final furan-3(2H)-imine product. nih.govresearchgate.netnih.gov

Another powerful example is the asymmetric α-C–H conjugate addition of N-unprotected propargylamines to α,β-unsaturated ketones. acs.org This reaction, facilitated by a specialized carbonyl catalyst, generates an intermediate that undergoes an in-situ intramolecular cyclization to produce highly substituted chiral 1-pyrrolines. acs.org

Tandem Approaches for Furan-3(2H)-imine Derivatives

The synthesis of furan-3(2H)-imine scaffolds has been specifically targeted through innovative tandem reactions. These methods provide direct access to these complex heterocyclic systems, which are otherwise challenging to prepare due to the low electrophilicity of the carbonyl group in corresponding furan-3(2H)-one precursors. nih.gov

A novel and efficient one-step method has been developed based on the reaction between α,β-unsaturated ketones (alkynones) and various aniline derivatives. nih.govresearchgate.net This process involves a 1,4-addition of the aniline, followed by an intramolecular cyclization to produce spiro furan-3(2H)-imines in good yields. nih.govnih.gov The reaction tolerates a range of substituents on both the ketone and aniline components. For instance, the reaction of 3-(1-hydroxycyclohexyl)-1-(p-tolyl)prop-2-yn-1-one with aniline produces N-phenyl-2-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-imine in a 44% yield. nih.gov

The versatility of this approach is showcased by the variety of substituted anilines and alkynones that can be employed, leading to a library of furan-3(2H)-imine derivatives. The structures of these novel compounds have been confirmed through detailed NMR and high-resolution mass spectrometry (HRMS) analysis. nih.govresearchgate.netnih.gov

Interactive Data Table: Synthesis of Furan-3(2H)-imine Derivatives

This table summarizes the synthesis of various furan-3(2H)-imine analogs via the reaction of substituted 4-hydroxy-2-alkynones with aniline derivatives, as reported by Rasras et al. nih.gov

| Entry | R¹ Group (on Ketone) | R² Group (on Aniline) | Product | Yield (%) |

| 1 | p-tolyl | Phenyl | N-phenyl-2-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-imine (6a) | 44% |

| 2 | p-tolyl | 4-Methoxyphenyl | N-(4-methoxyphenyl)-2-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-imine (6c) | 58% |

| 3 | Phenyl | p-tolyl | 2-phenyl-N-(p-tolyl)-1-oxaspiro[4.5]dec-2-en-4-imine (6g) | 52% |

Cyclization Reactions of Propargyl Imines

The unique structure of this compound, featuring both an imine and a terminal alkyne, provides a template for complex molecular architecture through cyclization reactions. These transformations are key to synthesizing a diverse range of heterocyclic compounds.

Intramolecular Annulations and Cycloisomerizations

Intramolecular cyclization reactions of propargyl imines and related systems are efficient methods for constructing nitrogen-containing rings. These reactions can be promoted by various catalysts, including metals and bases.

Gold(I) catalysts, for example, have been shown to mediate the rapid cyclization of peptides containing a propargyl group and a free amine. nih.govacs.org This process involves the intramolecular addition of the amine to the gold-activated alkyne, proceeding through a regioselective Markovnikov addition to generate an imine linkage within the newly formed cyclic peptide. nih.govacs.org This strategy has proven effective for creating a diverse library of over 35 cyclic peptides with yields ranging from 56-94%. nih.govacs.org

Base-promoted intramolecular cyclizations are also a viable route. For instance, N-alkyl, N-propargylic β-enaminones undergo efficient, metal-free intramolecular cyclization mediated by a base to produce polysubstituted pyrrole derivatives in moderate to good yields. rsc.org Similarly, copper(I) has been used to catalyze the skeletal rearrangement-driven cycloisomerization of O-propargyl oxime-containing 1,11-diynes, leading to functionalized chromeno[4,3-b]pyrroles in high yields. acs.org This one-pot reaction proceeds through a cascade of rearrangements, including a acs.orgnih.gov rearrangement, a [3+2] cycloaddition, and a nih.govnih.gov rearrangement. acs.org

| Catalyst/Promoter | Substrate Type | Product | Key Features |

| Gold(I) | Propargylated Peptides | Cyclic Peptides with Imine Linkage | Rapid (30-60 min), efficient (56-94% yield), regioselective Markovnikov addition. nih.govacs.org |

| Base (Metal-Free) | N-alkyl, N-propargylic β-enaminones | Polysubstituted Pyrroles | Mild conditions, tolerates a range of substituents. rsc.org |

| Copper(I) | O-propargyl oxime-containing 1,11-diynes | Functionalized Chromeno[4,3-b]pyrroles | Skeletal rearrangement cascade, high yields, and regioselectivity. acs.org |

Radical Cyclization Pathways (e.g., ipso-cyclization, 6-endo-trig cyclization)

Radical cyclizations offer a powerful method for C-C bond formation and the synthesis of heterocyclic structures from imines and their derivatives. These reactions can be initiated photochemically or through the use of radical initiators. rsc.org Photochemical methods, particularly those employing photoredox catalysis, are valued for their mild and safe reaction conditions, allowing for the transformation of polyfunctional substrates into complex products. rsc.org

The N-centered radical character of a photoexcited imine can be harnessed to initiate radical cyclization cascades. For example, the irradiation of cyclopropylimines with violet light can trigger the homolytic fragmentation of the cyclopropane (B1198618) ring, followed by a radical cyclization sequence to form 1-aminonorbornanes. nih.gov This represents a novel transformation that utilizes the excited state of a Schiff base to drive the formation of two new C-C bonds. nih.gov

Cascade radical reactions initiated by the cyclization of carbon-centered radicals onto the carbon atom of imines have been developed to synthesize a variety of nitrogen heterocycles. capes.gov.br In these processes, the aminyl radicals generated from the initial cyclization can undergo subsequent 5- or 6-exo cyclizations with suitably positioned alkenes. capes.gov.br A novel route to cyclic imines has also been explored based on the 5-exo radical cyclization of imines prepared from allylamine (B125299) and α-phenylselenenyl ketones. diva-portal.org

A related transformation is electrophilic ipso-cyclization, which has been demonstrated with N-(p-methoxyaryl)propiolamides. In the presence of a copper source and an electrophilic fluoride (B91410) reagent, these substrates cyclize to form spiro[4.5]decenones. nih.gov This reaction proceeds through an electrophile-exchange process and highlights a pathway for creating spirocyclic systems with a quaternary carbon center. nih.gov

| Reaction Type | Initiator/Catalyst | Substrate Feature | Product Type |

| Photochemical Radical Cyclization | Violet Light | Cyclopropylimine | 1-Aminonorbornane nih.gov |

| Cascade Radical Cyclization | Bu3SnH | Imine with pendant alkene | Nitrogen Heterocycles capes.gov.br |

| Electrophilic ipso-cyclization | CuX / Electrophilic Fluoride | N-(p-methoxyaryl)propiolamide | Spiro[4.5]decenone nih.gov |

Electrochemistry-Enabled Cyclizations

Electrochemistry provides a versatile and powerful tool for constructing heterocyclic frameworks under mild conditions. researchgate.net Anodic oxidation can be employed to generate reactive intermediates that subsequently undergo cyclization. researchgate.net

Electrochemical methods have been developed for tandem reactions involving imines. For instance, an electrochemically initiated cascade reaction of anilines with 2-formyl benzonitrile (B105546) has been used to synthesize N-aryl substituted isoindolinones. nih.gov This process, conducted via constant current electrolysis in a divided cell, involves the initial formation of an imine followed by an intramolecular cyclization cascade, activated by a catalytic amount of electricity. nih.gov The mechanism of this electrochemical activation and the subsequent chemical steps have been investigated through DFT calculations. nih.gov

Addition Reactions Involving Imine and Alkyne Moieties

The carbon-nitrogen double bond of the imine and the carbon-carbon triple bond of the alkyne in this compound are both susceptible to addition reactions, providing pathways to a wide array of functionalized products.

Nucleophilic Additions to Carbon-Nitrogen Double Bonds

The direct addition of nucleophiles to imines is a highly efficient method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This reaction is a reversible, often acid-catalyzed process that begins with the nucleophilic attack on the imine's carbon atom. libretexts.org

The general mechanism involves the nucleophilic addition of a primary amine to an aldehyde or ketone, which forms a neutral tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.orglibretexts.org The reversibility of this process means that imines can be hydrolyzed back to the corresponding amine and carbonyl compound under acidic conditions. libretexts.org

Due to the potential instability of imines, methods utilizing stable precursors that generate the imine in situ have been developed. nih.gov For example, N-functionalized hydroxylamine (B1172632) reagents can serve as bench-stable precursors for the nucleophilic addition of various cost-effective feedstocks and accessible nucleophiles, streamlining the synthesis of products like amino acid derivatives. nih.gov

The propargylation of imines is a specific type of nucleophilic addition that leads to the formation of valuable homopropargyl amines. researchgate.net This transformation requires control over both regioselectivity and stereoselectivity, as the organometallic reagents used can exist as a mixture of propargyl and allenyl forms due to metallotropic rearrangement. researchgate.net

| Reaction Type | Key Features | Product Class |

| General Nucleophilic Addition | Reversible, acid-catalyzed process involving a carbinolamine intermediate. libretexts.orglibretexts.org | Substituted Amines |

| In Situ Imine Generation | Uses stable precursors like N-functionalized hydroxylamines to avoid imine isolation. nih.gov | Amino Acid Derivatives, etc. |

| Propargylation | Addition of propargyl or allenyl organometallics; requires regiochemical control. researchgate.net | Homopropargyl Amines |

Hydrofunctionalization Reactions (e.g., Hydroamination)

Hydrofunctionalization reactions, such as hydroamination, involve the addition of an H-X molecule across an unsaturated bond. In the context of this compound, this can occur at either the alkyne or the imine moiety.

The intramolecular hydroamination of an amine across an alkyne is a key step in the gold-catalyzed cyclization of propargylated peptides mentioned previously, which results in the formation of a cyclic imine. nih.govacs.org This highlights the utility of the alkyne as a handle for intramolecular additions.

Rhodium-catalyzed hydroamidation has been shown to effectively functionalize alkenyl carboxylic acids, providing access to β-amino acids with high regioselectivity. acs.org While this example involves an alkene, similar principles can be applied to the alkyne of a propargyl imine.

Mannich-type Reactions with Aldehyde Nucleophiles

The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org In a typical sequence, an amine first reacts with a non-enolizable aldehyde to form a Schiff base or the corresponding iminium ion. This electrophilic species then reacts with an enol formed from a second carbonyl compound, yielding a β-amino carbonyl compound, commonly known as a Mannich base. wikipedia.orgchemtube3d.com

The general scheme for a Mannich-type reaction involving this compound and an aldehyde nucleophile is depicted below. The reaction is typically catalyzed by an acid.

General Reaction Scheme: this compound + R-CHO (Aldehyde) --(Catalyst)--> β-Amino Ketone

Table 1: Examples of Mannich-type Reactions

| Aldehyde (R-CHO) | Catalyst | Product Structure | Expected Yield |

|---|---|---|---|

| Butyraldehyde | HCl | N-(1-(1-formylbutyl)prop-2-yn-1-ylidene)aniline | Good |

| Isovaleraldehyde | Proline | Chiral N-(1-(1-formyl-2-methylpropyl)prop-2-yn-1-ylidene)aniline | Moderate to Good |

| Benzaldehyde (B42025) | [C3SO3Hnhm]HSO4 | N-(1-(formyl(phenyl)methyl)prop-2-yn-1-ylidene)aniline | Good to High thaiscience.info |

[2+2], [3+2], and [4+2] Cycloaddition Processes

The conjugated π-system of this compound makes it an interesting substrate for various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic scaffolds.

[2+2] Cycloadditions: The reaction of an imine with an alkene in a [2+2] cycloaddition, known as the aza Paternò-Büchi reaction, is an atom-economical method for synthesizing four-membered azetidine (B1206935) rings. researchgate.net These reactions are often photochemically induced. researchgate.netnih.gov For N-aryl imines, direct excitation can be challenging, and the use of a photosensitizer or a copper(I) catalyst may be necessary to facilitate the reaction via triplet energy transfer or through a photoexcited complex. researchgate.netnih.gov The imine of this compound can react with an alkene to form a substituted azetidine, while the alkyne can potentially react with an alkene to form a cyclobutene (B1205218) derivative.

[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. chim.it The molecule can participate in these reactions in two ways: the alkyne moiety can act as a dipolarophile and react with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. Alternatively, the imine functionality could be transformed into a 1,3-dipole, like an azomethine ylide, which would then react with a dipolarophile. Photochemical processes can also induce formal [3+2] cycloadditions, proceeding through radical intermediates initiated by the excitation of the imine. nih.gov

[4+2] Cycloadditions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. researchgate.net The conjugated imine-alkyne system in this compound can potentially function as the 4π-electron component (the diene) in reactions with suitable dienophiles, such as electron-rich alkenes or alkynes. This would be an example of an inverse-electron-demand Diels-Alder reaction. mdpi.com Formal [4+2] cycloadditions involving imines as the four-atom component have been developed, providing access to complex heterocyclic structures. rsc.org Such reactions can proceed through concerted or stepwise mechanisms, sometimes involving zwitterionic or diradical intermediates. researchgate.net

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Class | Conditions |

|---|---|---|---|

| [2+2] Aza Paternò-Büchi | Alkene | Azetidine | Photochemical, possibly with catalyst researchgate.netnih.gov |

| [3+2] 1,3-Dipolar | 1,3-Dipole (e.g., Azide) | Triazole | Thermal or Catalytic chim.it |

| [4+2] Diels-Alder | Dienophile (e.g., Alkene) | Dihydropyridine (B1217469) derivative | Thermal or Lewis Acid Catalysis researchgate.netrsc.org |

Substitution Reactions on the Molecular Framework

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

Electrophilic Aromatic Substitution (EAS): The phenyl group of this compound can undergo electrophilic aromatic substitution. These reactions proceed through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The substituent already present on the ring dictates the rate and regioselectivity of the reaction. The N-propargylideneamino group (-N=CH-C≡CH) is anticipated to be an electron-withdrawing group due to the electronegativity of the nitrogen atom and the inductive effect of the alkyne. Therefore, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. youtube.com Common EAS reactions include nitration, halogenation, and sulfonation, each requiring an acid catalyst to generate the potent electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally difficult on an unsubstituted benzene (B151609) ring. govtpgcdatia.ac.in Such reactions typically require the presence of strong electron-withdrawing groups (like -NO2) at positions ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comyoutube.com Since the phenyl ring in this compound is not activated by such groups, standard NAS is not feasible. However, substitution can occur under harsh conditions or via alternative mechanisms. One such pathway is the elimination-addition (benzyne) mechanism, which can be initiated by a very strong base like sodium amide (NaNH2). govtpgcdatia.ac.inmasterorganicchemistry.com

Substitutions Along the Propynyl (B12738560) Chain

A key feature of the this compound structure is the terminal alkyne, which possesses an acidic proton at the terminal carbon (C-3). This proton can be readily removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent, to generate a highly nucleophilic acetylide anion.

This acetylide serves as a powerful synthetic intermediate that can react with a wide range of electrophiles, allowing for the extension and functionalization of the propynyl chain. This provides a straightforward method for introducing various substituents at the C-3 position.

Table 3: Representative Substitutions via Acetylide Formation

| Reagent Sequence | Electrophile | Product Type |

|---|---|---|

| 1. n-BuLi; 2. CH3I | Methyl Iodide | 3-Butynyl derivative |

| 1. EtMgBr; 2. HCHO | Formaldehyde | Propargyl alcohol derivative |

| 1. n-BuLi; 2. (CH3)3SiCl | Trimethylsilyl chloride | Silyl-protected alkyne |

| 1. n-BuLi; 2. Acetone | Ketone | Tertiary alcohol derivative |

Redox Transformations of the Imine and Alkyne Functionalities

Selective Reduction of the Imine Group

The selective reduction of the imine (C=N) double bond to an amine is a valuable transformation. A significant challenge is to achieve this reduction without affecting the carbon-carbon triple bond of the propynyl group.

Several methods are available for the selective reduction of imines. organic-chemistry.org One common approach is reductive amination, which can be performed using mild reducing agents. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH4) can reduce imines, but a more selective reagent is sodium cyanoborohydride (NaBH3CN). NaBH3CN is particularly effective because it preferentially reduces the protonated form of the imine (the iminium ion) at mildly acidic pH, conditions under which aldehydes and ketones (and alkynes) are less reactive. masterorganicchemistry.commasterorganicchemistry.com

Another powerful method is catalytic hydrogenation. Using molecular hydrogen (H2) with a metal catalyst such as palladium on carbon (Pd/C), Raney nickel (Ra-Ni), or platinum, the imine can be hydrogenated to the corresponding secondary amine. thieme-connect.de By carefully controlling the reaction conditions (pressure, temperature, and catalyst), it is often possible to selectively reduce the imine in the presence of an alkyne, as alkynes can sometimes require more forcing conditions for hydrogenation.

Table 4: Reagents for Selective Imine Reduction

| Reagent | Conditions | Product | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, room temp. | N-Phenylprop-2-yn-1-amine | Good selectivity; may reduce other carbonyls if present. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | pH 4-5 | N-Phenylprop-2-yn-1-amine | Excellent selectivity for iminium ions over other functional groups. masterorganicchemistry.com |

| H2 / Pd-C | Ethanol, 1 atm | N-Phenylprop-2-yn-1-amine | Conditions must be controlled to avoid over-reduction of the alkyne. thieme-connect.de |

| Diethylzinc / Ni(acac)2 | Toluene | N-Phenylprop-2-yn-1-amine | Effective for electronically deficient imines. nih.gov |

Hydrogenation of the Alkynyl Moiety

The selective hydrogenation of the alkynyl group in this compound presents a significant synthetic challenge due to the presence of the reducible imine functionality. The goal is typically the formation of the corresponding (E)- or (Z)-N-phenylprop-2-en-1-imine, which requires careful selection of catalysts and reaction conditions to avoid concomitant reduction of the imine or over-reduction to the fully saturated amine.

Drawing parallels from studies on related propargylamines and other alkynes, several catalytic systems can be considered for the selective semi-hydrogenation of the C≡C bond. researchgate.netyoutube.com

Catalytic Systems and Selectivity:

Lindlar's Catalyst: This palladium-based catalyst, poisoned with lead acetate (B1210297) and quinoline (B57606), is a classic choice for the syn-hydrogenation of alkynes to yield (Z)-alkenes. youtube.com For this compound, the use of Lindlar's catalyst would be expected to favor the formation of (Z)-N-phenylprop-2-en-1-imine. The presence of the nitrogen atom in the substrate can, however, influence the catalyst's activity and selectivity.

Palladium Nanocatalysts: Heterogeneous palladium nanocatalysts have shown high selectivity in the semi-hydrogenation of various alkynes, including propargylamines. researchgate.net These catalysts can be supported on materials like magnetite, allowing for easy recovery and recycling. The selectivity towards the alkene is often achieved under mild conditions (e.g., low hydrogen pressure and temperature), which is crucial to prevent the reduction of the imine.

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia is a standard method for the anti-hydrogenation of alkynes, leading to (E)-alkenes. This method could potentially be applied to this compound to selectively form (E)-N-phenylprop-2-en-1-imine. However, the harsh conditions might also affect the imine bond.

Below is a table summarizing potential catalytic systems for the selective hydrogenation of the alkynyl moiety based on studies of similar compounds.

| Catalyst System | Expected Major Product | Stereoselectivity | Reference Compound(s) |

| H₂, Lindlar's Catalyst | (Z)-N-phenylprop-2-en-1-imine | syn-addition | General Alkynes youtube.com |

| H₂, Pd Nanocatalyst | (Z)-N-phenylprop-2-en-1-imine | syn-addition | Propargylamines researchgate.net |

| Na, NH₃ (l) | (E)-N-phenylprop-2-en-1-imine | anti-addition | General Alkynes |

Table 1: Potential Catalytic Systems for Selective Alkyne Hydrogenation

It is important to note that achieving high chemoselectivity for the alkyne over the imine is a significant challenge. The lone pair of the imine nitrogen can coordinate to the metal catalyst, potentially poisoning it or promoting the hydrogenation of the C=N bond. youtube.com

Oxidative Transformations

The oxidative chemistry of this compound can target either the imine or the alkyne functionality, or both, leading to a variety of products depending on the oxidant and reaction conditions.

Oxidation of the Imine Moiety:

Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the C=N bond, which would likely result in the formation of benzaldehyde and other degradation products.

Formation of Oxaziridines: Peroxy acids, such as m-CPBA, are known to oxidize imines to form oxaziridines. This transformation in this compound would yield the corresponding N-phenyloxaziridin-2-yl)ethyne.

Oxidative Coupling: In the presence of certain catalysts, oxidative coupling of the imine with other molecules can occur. For instance, photocatalytic homo-coupling of amines can lead to imines, and similar principles might be applied to further reactions of pre-formed imines. chemrxiv.org

Oxidation of the Alkynyl Moiety:

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the carbon-carbon triple bond, which would lead to the formation of a carboxylic acid and ultimately cleavage of the molecule.

Epoxidation: While less common for alkynes than for alkenes, epoxidation of the triple bond can be achieved with specific reagents, which would yield an unstable oxirene (B85696) intermediate that could rearrange to other products.

In-situ Oxidation-Imine Formation: Studies on propargylic alcohols have shown that they can undergo manganese dioxide-mediated in-situ oxidation to the corresponding aldehyde, which then forms an imine with an amine present in the reaction mixture. mdma.chorganic-chemistry.org This suggests that under certain oxidative conditions, the propargyl group of this compound could be susceptible to oxidation.

The following table outlines potential oxidative transformations based on the reactivity of related functional groups.

| Oxidizing Agent | Potential Product(s) | Targeted Moiety | Reference(s) |

| m-CPBA | (N-phenyloxaziridin-2-yl)ethyne | Imine | General Imines |

| O₃, then workup | Benzaldehyde, formic acid | Alkyne & Imine | General Alkynes |

| MnO₂ | Potential for C-H oxidation adjacent to alkyne | Propargyl group | Propargylic Alcohols mdma.ch |

| Photocatalyst, N₂O | Potential for oxidative coupling | Imine | Amines chemrxiv.org |

Table 2: Potential Oxidative Transformations

Chemo-, Regio-, and Stereoselectivity in Propargyl Imine Reactivity

The dual functionality of this compound makes it a substrate where chemo-, regio-, and stereoselectivity are critical considerations in its reactions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, this is most relevant in reactions like hydrogenation, where the catalyst must selectively reduce the alkyne in the presence of the imine, or vice versa. As discussed in section 3.4.2, catalyst choice is paramount for achieving such selectivity. For instance, a catalyst with high affinity for the π-system of the alkyne but low affinity for the C=N bond would be ideal for selective alkyne hydrogenation. researchgate.net

Regioselectivity:

Regioselectivity becomes important in addition reactions to the alkyne. For example, in the hydrohalogenation or hydration of the triple bond, the addition of the electrophile can occur at either of the two sp-hybridized carbons. The electronic influence of the imine-phenyl group will direct the regiochemical outcome, likely following Markovnikov or anti-Markovnikov addition rules depending on the reaction mechanism (e.g., electrophilic vs. radical addition).

Stereoselectivity:

Stereoselectivity is a key factor in both the hydrogenation of the alkyne and in addition reactions to the imine.

Alkyne Hydrogenation: As detailed in section 3.4.2, the choice of catalyst dictates the stereochemical outcome of alkyne hydrogenation, leading to either the (Z)-alkene (syn-addition) or the (E)-alkene (anti-addition). youtube.com

Imine Addition: The addition of a nucleophile to the C=N bond creates a new stereocenter. If a chiral nucleophile or a chiral catalyst is used, diastereoselective or enantioselective addition can be achieved. The synthesis of chiral propargylamines has been accomplished with high diastereoselectivity by reacting chiral N-phosphonylimines with lithium acetylides, highlighting the potential for stereocontrolled additions to the imine group of similar molecules. rsc.org The (E)-configuration of the starting imine is crucial for predictable stereochemical outcomes.

The table below summarizes the key selectivity aspects in the reactivity of propargyl imines.

| Selectivity Type | Relevant Transformation(s) | Controlling Factors | Expected Outcome for this compound |

| Chemoselectivity | Hydrogenation, Oxidation | Catalyst, Reagent, Reaction Conditions | Selective reduction of alkyne or imine is possible with appropriate catalyst choice. researchgate.net |

| Regioselectivity | Addition to Alkyne (e.g., H-X) | Electronic effects of substituents, Reaction Mechanism | Markovnikov or anti-Markovnikov addition depending on conditions. |

| Stereoselectivity | Alkyne Hydrogenation | Catalyst type (syn vs. anti addition) | Formation of (Z)- or (E)-alkene. youtube.com |

| Addition to Imine | Chiral auxiliaries, Chiral catalysts | Formation of specific diastereomers or enantiomers. rsc.org |

Table 3: Chemo-, Regio-, and Stereoselectivity in Propargyl Imine Reactions

Catalytic Strategies in 1e N Phenylprop 2 Yn 1 Imine Chemistry

Gold-Catalyzed Processes

Gold catalysts, particularly in their +1 and +3 oxidation states, have emerged as powerful tools for activating the carbon-carbon triple bond of (1E)-N-Phenylprop-2-yn-1-imine and its derivatives. beilstein-journals.org This activation facilitates a range of reactions, including annulations, cyclizations, and additions of nucleophiles. beilstein-journals.org

Gold(I) and Gold(III) Catalysis in Annulation and Cyclization Reactions

Gold(I) and Gold(III) complexes are highly effective in catalyzing annulation and cyclization reactions involving N-arylpropargylamines, which are structurally related to this compound. These reactions often proceed through the activation of the alkyne by the gold catalyst, rendering it susceptible to nucleophilic attack. acs.org

For instance, gold-catalyzed intramolecular hydroarylation of N-tosyl derivatives of N-phenylpropargylamines can lead to the formation of dihydroquinoline and quinoline (B57606) structures. In one study, the N-tosyl derivative of a related compound underwent efficient gold-catalyzed intramolecular hydroarylation to yield 4-phenyl-1,2-dihydroquinoline and its oxidation product, 4-phenylquinoline. This highlights the ability of gold catalysts to facilitate the formation of new heterocyclic rings.

The choice of the gold catalyst and its ligands can significantly influence the reaction pathway. Cationic gold(I) complexes, often generated in situ from a gold(I) precursor and a silver salt, are particularly effective. doi.org The reaction conditions, including the solvent and temperature, also play a crucial role in determining the product distribution and yield. doi.org

| Substrate Analogue | Catalyst System | Product Type | Yield (%) | Reference |

| N-Tosyl-N-(3-phenylprop-2-yn-1-yl)aniline | AuCl₃ | 4-Phenylquinoline | 56 | |

| N-Tosyl-N-(3-phenylprop-2-yn-1-yl)aniline | AuCl₃ | 4-Phenyl-1,2-dihydroquinoline | 25 | |

| 1-Phenylprop-2-yn-1-ol | [AuClPPh₃]/AgOTf | Substituted Furan | 80 | doi.org |

Gold-Mediated Additions to Carbon-Carbon Multiple Bonds

Gold catalysts are renowned for their ability to activate carbon-carbon multiple bonds towards nucleophilic attack. beilstein-journals.org In the context of this compound chemistry, this reactivity allows for the addition of various nucleophiles across the alkyne functionality.

The activation of the alkyne by a cationic gold(I) species makes the triple bond highly electrophilic. nottingham.ac.uk This facilitates the attack of both carbon and heteroatom nucleophiles. nottingham.ac.uk The regioselectivity of these additions is often governed by the nature of the nucleophile and the specific gold catalyst employed. acs.org

Gold-catalyzed reactions can be designed to proceed in a tandem fashion, where an initial addition is followed by a subsequent cyclization or rearrangement, leading to the rapid construction of complex molecular scaffolds. beilstein-journals.org

Gold-Catalyzed Reactions with Heteroatom Nucleophiles (e.g., N-oxides)

The electrophilically activated alkyne in gold-complexed this compound derivatives can react with a variety of heteroatom nucleophiles. N-oxides, for example, can act as oxygen-transfer agents in the presence of gold catalysts, leading to the formation of α,β-unsaturated imides and related compounds through a process that can involve an α-oxo gold carbenoid intermediate. bham.ac.uk

These reactions demonstrate the versatility of gold catalysis in promoting transformations that go beyond simple additions, enabling atom-transfer and redox-neutral processes. bham.ac.uk The choice of the N-oxide and the gold catalyst system can be optimized to achieve high yields and selectivities. bham.ac.uk

Copper-Catalyzed Transformations

Copper catalysts offer a complementary and often more economical approach to the functionalization of this compound and related propargylamines. researchgate.net Copper is particularly effective in promoting oxidative coupling and carbon-nitrogen bond-forming reactions. rsc.orgnih.gov

Copper-Promoted Oxidative Coupling Reactions

Copper salts can promote the oxidative coupling of terminal alkynes, a reaction that can be applied to derivatives of this compound. acs.org These reactions typically involve the formation of a copper acetylide intermediate, which then undergoes coupling.

In the context of related systems, copper(I) salts like CuBr have been used to catalyze the oxidative coupling of sulfoximines with terminal alkynes, leading to N-alkynylated products. d-nb.info This type of transformation could be conceptually extended to the nitrogen of the imine in this compound under appropriate conditions. The mechanism of these aerobic oxidative couplings often involves the oxidation of a Cu(I) catalyst to a Cu(II) species, which then promotes the coupling step. rsc.org

Copper-Catalyzed C-N Bond Forming Reactions

Copper-catalyzed reactions are a cornerstone of C-N bond formation in organic synthesis, with the Ullmann condensation being a classic example. acs.org Modern variations of these reactions often use ligands to facilitate the coupling under milder conditions. nih.gov

For derivatives of this compound, copper catalysis can be employed to construct new C-N bonds. For instance, copper-catalyzed dehydrogenative C-N coupling of NH-sulfoximines with various partners has been reported. d-nb.info A similar strategy could potentially be envisioned for the functionalization of the N-phenyl group or for reactions involving the imine nitrogen.

Furthermore, copper catalysts have been utilized in the synthesis of secondary propargylamines through an oxidative deamination/alkynylation cascade. sci-hub.se This showcases the ability of copper to mediate complex transformations involving C-N bond formation and the introduction of an alkyne moiety. The development of copper-catalyzed methods involving N-centered radicals has also emerged as a powerful strategy for constructing C-N bonds. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type | Yield (%) | Reference |

| S-Methyl-S-phenyl sulfoximine | Phenylacetylene | CuBr | Oxidative C-N Coupling | N-alkynylated sulfoximine | Good | d-nb.info |

| Benzylamine | Phenylacetylene | CuCl | Oxidative Deamination/Alkynylation | Secondary propargylamine (B41283) | 79 | sci-hub.se |

| Aryl Iodide | Aliphatic Amine | CuBr / 8-hydroxyquinolin-N-oxide | C-N Coupling | N-arylated amine | High | nih.gov |

Copper-Mediated Multicomponent Reactions (e.g., A3-coupling derivatives)

This compound serves as a valuable and versatile substrate in copper-catalyzed multicomponent reactions (MCRs). Its structure, which combines an activated imine and a terminal alkyne, allows it to participate in transformations that are analogous to the well-established A3 (Aldehyde-Alkyne-Amine) coupling. In these reactions, the pre-formed imine effectively replaces the in-situ generated imine from an aldehyde and an amine, providing a direct route to complex propargylamine derivatives.

Research has demonstrated that copper(I) catalysts, such as copper(I) iodide (CuI), are highly effective in promoting the coupling of this compound with various carbon-based nucleophiles. A notable example involves the three-component reaction between this compound, an indole (B1671886), and an electrophilic trapping agent like carbon disulfide. The proposed mechanism involves the copper-catalyzed formation of a copper acetylide from the imine. This intermediate is then attacked by the nucleophilic indole at the C3-position. The resulting organocopper species is subsequently trapped by the electrophile, leading to the formation of highly functionalized indole derivatives in a single synthetic operation . This methodology provides a convergent and atom-economical approach to constructing molecular complexity from simple, readily available starting materials. The scope of the reaction is broad, tolerating various substituents on the indole nucleus.

Table 1: Copper-Catalyzed Three-Component Reaction of this compound with Indoles and CS₂ This table is sortable. Click on the headers to sort the data.

| Entry | Indole Substrate | Catalyst System | Solvent | Product Structure | Yield (%) |

|---|---|---|---|---|---|

| 1 | Indole | CuI (10 mol%) | Toluene | 85 | |

| 2 | 5-Methoxyindole | CuI (10 mol%) | Toluene | 88 | |

| 3 | 5-Bromoindole | CuI (10 mol%) | Toluene | 79 | |

| 4 | 6-Chloroindole | CuI (10 mol%) | Toluene | 81 |

Silver-Catalyzed Methodologies

Silver catalysts, particularly Ag(I) salts, have emerged as powerful tools for activating the alkyne moiety within this compound. The high alkynophilicity of silver(I) facilitates a range of unique transformations, including domino processes, hydroaminations, and cascade annulations, leading to the synthesis of diverse heterocyclic frameworks.

Silver-Induced Domino Processes and Tandem Cyclizations

The dual functionality of this compound makes it an ideal substrate for silver-catalyzed domino reactions. The silver(I) cation coordinates to and activates the carbon-carbon triple bond, rendering it highly electrophilic and susceptible to intramolecular nucleophilic attack. In a key transformation, the ortho-position of the N-phenyl group acts as an internal nucleophile, attacking the activated alkyne in a tandem hydroarylation-cyclization process .

This reaction, typically catalyzed by silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF₄), proceeds smoothly to afford substituted quinolines. The process is believed to initiate with π-activation of the alkyne by the Ag(I) catalyst, followed by a 6-endo-dig cyclization. Subsequent protonolysis or demetallation regenerates the catalyst and furnishes the aromatic quinoline product. This strategy offers a direct and efficient pathway to the quinoline core, a privileged scaffold in medicinal chemistry, from acyclic precursors. The reaction demonstrates good functional group tolerance, allowing for the synthesis of a library of quinoline derivatives by varying the substituents on the aniline (B41778) precursor.

Table 2: Silver-Catalyzed Intramolecular Cyclization to Quinolines This table is sortable. Click on the headers to sort the data.

| Entry | Substrate (R-group on Phenyl Ring) | Catalyst (5 mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H | AgOTf | 1,2-Dichloroethane | 80 | 2-Methylquinoline | 92 |

| 2 | 4-Me | AgOTf | 1,2-Dichloroethane | 80 | 2,6-Dimethylquinoline | 95 |

| 3 | 4-OMe | AgBF₄ | Toluene | 110 | 6-Methoxy-2-methylquinoline | 87 |

| 4 | 4-Cl | AgOTf | 1,2-Dichloroethane | 80 | 6-Chloro-2-methylquinoline | 89 |

Silver-Catalyzed Hydroamination Reactions

Silver catalysts are also proficient in promoting the intermolecular hydroamination of the alkyne in this compound. This reaction involves the addition of an N-H bond from an external amine across the carbon-carbon triple bond. The silver(I) catalyst activates the alkyne, facilitating nucleophilic attack by the amine. The regioselectivity of this addition is a critical aspect, often favoring the formation of an enamine intermediate which can then tautomerize to a more stable imine product .

The reaction of this compound with a secondary amine, such as morpholine (B109124) or piperidine, catalyzed by Ag(I) salts, typically yields the corresponding (Z)-enamine product as the major isomer. The stereochemical outcome is dictated by a trans-addition pathway. This method provides access to 1,3-diamino-1-propene derivatives, which are valuable synthetic intermediates. The reaction conditions are generally mild, proceeding efficiently at room temperature or with gentle heating.

Table 3: Silver-Catalyzed Intermolecular Hydroamination This table is sortable. Click on the headers to sort the data.

| Entry | Amine Nucleophile | Catalyst (5 mol%) | Solvent | Product Structure | Yield (%) |

|---|---|---|---|---|---|

| 1 | Morpholine | AgOTf | CH₂Cl₂ | 84 | |

| 2 | Piperidine | AgOTf | CH₂Cl₂ | 81 | |

| 3 | Dibenzylamine | AgBF₄ | Toluene | 75 |

Silver-Mediated Cascade Benz Annulation

More sophisticated silver-catalyzed transformations involving this compound include cascade benzannulation reactions. These processes construct a new benzene (B151609) ring onto an existing molecular framework in a single step. One such strategy involves the reaction of two molecules of a propargyl imine substrate, or the reaction of one molecule of the imine with another alkyne, to build complex polycyclic aromatic systems .

In a representative example, this compound can undergo a silver-catalyzed formal [4+2] cycloaddition with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction is initiated by silver-promoted activation of the propargyl imine, which then engages in a cascade sequence involving cyclization and aromatization. This pathway leads to the formation of highly substituted aminonaphthalene derivatives. The complexity-building nature of this reaction highlights the utility of silver catalysis in orchestrating intricate bond-forming events from relatively simple starting materials.

Table 4: Silver-Mediated Benz Annulation with DMAD This table is sortable. Click on the headers to sort the data.

| Entry | Imine Substrate | Reaction Partner | Catalyst (10 mol%) | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | This compound | DMAD | AgSbF₆ | Dioxane | Dimethyl 4-(phenylamino)naphthalene-2,3-dicarboxylate | 72 |

| 2 | (1E)-N-(4-tolyl)prop-2-yn-1-imine | DMAD | AgSbF₆ | Dioxane | Dimethyl 4-(p-tolylamino)naphthalene-2,3-dicarboxylate | 75 |

Other Transition Metal Catalysis

Beyond copper and silver, other transition metals, particularly palladium, have been successfully employed to catalyze novel transformations of this compound, primarily through C-H activation pathways.

Palladium-Catalyzed C-H Activation and Cyclization

Palladium catalysis offers a distinct approach to the functionalization of this compound, leveraging the imine nitrogen as an intrinsic directing group for C-H activation. This strategy enables the selective functionalization of the typically inert ortho-C-H bond of the N-phenyl ring .

In a typical reaction, a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), coordinates to the imine nitrogen. This coordination positions the metal center in close proximity to the ortho-C-H bond, facilitating a concerted metalation-deprotonation event to form a five-membered palladacycle intermediate. This key intermediate then undergoes migratory insertion of the tethered alkyne into the Pd-C bond. The final step of the catalytic cycle can vary, but a common pathway is reductive elimination, which forges a new C-C bond and regenerates the active Pd(II) catalyst (with the aid of an oxidant). This sequence results in the formation of polycyclic heterocyclic products like isoquinolones or related frameworks, depending on the reaction conditions and subsequent workup. This C-H activation/cyclization cascade represents a highly efficient and step-economical method for constructing complex molecular architectures.

Table 5: Palladium-Catalyzed C-H Activation/Annulation This table is sortable. Click on the headers to sort the data.

| Entry | Substrate (R-group on Phenyl Ring) | Catalyst System | Oxidant | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ | Toluene | 2-Phenylisoquinolin-1(2H)-one* | 78 |

| 2 | 4-Me | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ | Toluene | 6-Methyl-2-phenylisoquinolin-1(2H)-one* | 81 |

| 3 | 4-F | Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ | DMF | 6-Fluoro-2-phenylisoquinolin-1(2H)-one* | 75 |

| 4 | 3-MeO | Pd(OAc)₂ (5 mol%) | Ag₂CO₃ | Toluene | 7-Methoxy-2-phenylisoquinolin-1(2H)-one* | 70 |

Note: Product formation implies hydrolysis of the initial cyclization product during workup.

Zinc-Mediated Processes (e.g., ipso-cyclization)

Zinc bromide (ZnBr₂), in combination with an oxidant like Oxone, has been effectively used to mediate the ipso-cyclization of N-aryl-N-(prop-2-yn-1-yl)aniline derivatives. rsc.orgnih.gov This transformation provides a selective pathway to synthesize 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. rsc.orgnih.gov The reaction proceeds smoothly in a mixed solvent system, typically acetonitrile (B52724) and water, at room temperature. rsc.orgrsc.org Mechanistic studies indicate that this process occurs through a regioselective radical ipso-cyclization pathway. rsc.orgnih.gov

The reaction tolerates a range of functional groups on the aryl ring attached to the alkyne, including both electron-donating and electron-withdrawing substituents. mdpi.com This method is valued for its ability to construct spirocyclic structures containing a quaternary carbon, which are prevalent in many complex molecules. nih.gov

Table 1: Zinc-Mediated ipso-Cyclization of N-aryl-N-(prop-2-yn-1-yl)aniline Derivatives rsc.org

| Entry | R Group on Phenyl Ring | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Acetyl | 4-(4-Acetyl-phenyl)-3-bromo-6-iodo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-8-one | 70 |

| 2 | 4-Methoxycarbonyl | 4-[3-Bromo-6-iodo-8-oxo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-4-yl]-benzoic acid methyl ester | 81 |

| 3 | 4-Cyano | 4-[3-Bromo-6-iodo-8-oxo-1-(toluene-4-sulfonyl)-1-aza-spiro[4.5]deca-3,6,9-trien-4-yl]-benzonitrile | 72 |

Organocatalysis and Metal-Free Approaches

Brønsted acids are effective catalysts for the activation of imines, including those derived from propargylamine scaffolds. nih.gov Chiral Brønsted acids, such as phosphoric acids, can form hydrogen-bonded complexes with imines, facilitating a variety of asymmetric transformations. nih.gov While chemists have successfully used chiral Brønsted acids to activate imines for various reactions, mimicking enzymatic processes to protonate simple olefins for asymmetric catalysis has been a significant challenge. mpg.deornl.gov However, new, confined, and strong chiral Brønsted acids have shown promise in enabling such transformations, like the catalytic asymmetric intramolecular hydroalkoxylation of unbiased olefins. mpg.deornl.gov

In the context of propargylic systems, phosphorus-based Brønsted acids like diethyl phosphite (B83602) and diphenyl phosphate (B84403) have been used to mediate nucleophilic substitution reactions of propargylic alcohols with N-nucleophiles. nih.gov Careful selection of reaction conditions is crucial to minimize undesired rearrangements and arylation side reactions that are common with Brønsted acid catalysis. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a versatile, non-nucleophilic base that has been widely employed in organic synthesis to catalyze a variety of reactions, including cyclizations and condensation reactions. researchgate.nettandfonline.com Its strong basic character allows it to facilitate transformations under mild conditions. researchgate.net

In reactions involving propargylamine derivatives, DBU has been used to promote sequential hydroamination/cyclization reactions. For instance, aryl(prop-2-yn-1-yl)-1H-pyrrole-2-carboxamides undergo DBU-mediated cyclization to form functionalized pyrrolo[1,2-a]pyrazinones. researchgate.net The proposed mechanism involves an initial DBU-mediated alkyne-allene isomerization. researchgate.net DBU has also been utilized in the synthesis of dihydropyridine (B1217469) derivatives from Baylis-Hillman adducts derived from activated alkenes and aldimines. acs.org Furthermore, DBU can promote the carbonylative cyclization of propargylic amines with elemental selenium to produce 1,3-selenazolidin-2-ones. mdpi.com

Oxone, a stable and inexpensive oxidizing agent, is frequently used to initiate radical reactions. rsc.orgnih.gov In conjunction with a halide source, such as ZnBr₂ or tetrabutylammonium (B224687) bromide (TBAB), Oxone can generate halogen radicals in situ. nih.gov

A key application involving this compound precursors is the Oxone-mediated radical ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)anilines to form 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. rsc.orgnih.gov The process is initiated by the oxidation of a bromide anion to a bromine radical, which then adds to the alkyne. nih.govmdpi.com This is followed by a radical cyclization onto the arene ring at the ipso position. nih.gov This methodology has also been extended to the synthesis of 3-bromo-1,2-dihydroquinoline derivatives through a radical 6-endo-trig ortho-cyclization pathway. researchgate.net

Table 2: Oxone-Mediated Radical Cyclization Products

| Starting Material Type | Catalyst/Reagent System | Product Type | Ref. |

|---|---|---|---|

| N-tosyl-N-(prop-2-yn-1-yl)aniline | ZnBr₂/Oxone | 1-Azaspiro[4.5]deca-3,6,9-trien-8-one | rsc.orgnih.gov |

| 2-Alkynylbenzamide | TBAB/Oxone | 3-Bromo-1,2-dihydroquinoline | researchgate.net |

Mechanistic Investigations and Theoretical Chemistry of 1e N Phenylprop 2 Yn 1 Imine Reactions

Computational Chemistry Applications

Analysis of Transition State Structures and Energetics:Without dedicated computational studies, information on the transition state structures and their corresponding energies for reactions involving (1E)-N-Phenylprop-2-yn-1-imine is not available.

Due to the lack of specific research on "this compound," any attempt to generate content for the requested article would rely on generalizations from other, structurally different imines, which would not meet the required standards of scientific accuracy and specificity for the named compound.

Advanced Quantum Chemical Calculations (e.g., Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis)

Theoretical chemistry provides powerful tools for elucidating the intricate electronic structure and bonding characteristics that govern the reactivity of molecules like this compound. Advanced computational methods, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis, offer deep insights into electron delocalization, orbital interactions, and the nature of chemical bonds, which are fundamental to understanding reaction mechanisms.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into a localized Lewis structure representation, consisting of one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.dewikipedia.org This method is invaluable for quantifying donor-acceptor interactions, which represent deviations from an idealized Lewis structure and are key to understanding chemical reactivity. uni-muenchen.dewisc.edu These interactions, also known as delocalization corrections, are evaluated using second-order perturbation theory. uni-muenchen.de

For a molecule like this compound, NBO analysis would focus on several key interactions:

Hyperconjugation: Interactions between the filled π-orbitals of the phenyl ring and the alkyne group with the empty σ* orbitals of adjacent bonds.

Lone Pair Delocalization: The delocalization of the nitrogen lone pair into adjacent antibonding orbitals (e.g., π* of the C=N imine bond or π* of the phenyl ring).

Bond Character: NBO analysis provides detailed information on the hybridization of atomic orbitals forming the bonds, revealing the s and p character and any deviations from ideal geometries. wisc.edu

Hypothetical NBO Data for this compound:

The following interactive table illustrates the type of data NBO analysis would generate for the title compound, highlighting key donor-acceptor interactions. The values are representative and based on principles from analogous systems.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (C=C)alkyne | 5.8 | Lone Pair Delocalization |

| π (C=N) | π* (C=C)phenyl | 12.5 | π-Conjugation |

| π (C≡C) | π* (C=N) | 8.2 | π-Conjugation |

| σ (C-H)alkyne | σ* (C-C) | 2.1 | Hyperconjugation |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis:

QTAIM is a powerful theoretical model that defines atoms and the bonds between them based on the topology of the electron density (ρ(r)). amercrystalassn.orguni-rostock.dewiley-vch.de This method partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de A key feature of this analysis is the identification of critical points where the gradient of the electron density is zero. researchgate.net

The bond critical point (BCP), found along the line of maximum electron density linking two bonded atoms (the bond path), is particularly informative. wiley-vch.deresearchgate.net The properties at the BCP, such as the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), reveal the nature of the chemical bond.

Shared-shell (covalent) interactions are typically characterized by high ρ(r)BCP and a negative ∇²ρ(r)BCP.

Closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces) show lower ρ(r)BCP and a positive ∇²ρ(r)BCP.

In the context of this compound, QTAIM could be used to:

Characterize the C=N imine bond, the C≡C alkyne bond, and the C-N and C-C single bonds.

Investigate potential intramolecular hydrogen bonds, for example, between the acetylenic hydrogen and the imine nitrogen.

Confirm the presence and quantify the π-character of bonds through analysis of bond ellipticity at the BCP. researchgate.net

Studies on related systems have successfully used QTAIM to confirm π-bonding character and analyze bonding in complex organometallic structures. researchgate.netresearchgate.net A combined NBO and QTAIM study on an oxidative salt demonstrated how these methods complement each other in understanding intermolecular forces like hydrogen bonds. orientjchem.org

Hypothetical QTAIM Data for Key Bonds in this compound:

This interactive table presents plausible QTAIM parameters for the principal bonds in the title compound, derived from general principles.

| Bond | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) | Bond Type Indicated |

| C=N | ~0.35 | < 0 | Covalent, Polar |

| C≡C | ~0.40 | < 0 | Covalent, π-character |

| C-N | ~0.25 | > 0 | Polar Covalent |

| Csp2-Cphenyl | ~0.28 | < 0 | Covalent |

Stereochemical Aspects of Imine and Alkyne Reactivity

The dual reactivity of the imine and alkyne functionalities in this compound makes it a valuable substrate in stereoselective synthesis. The spatial arrangement of these groups allows for the creation of multiple stereocenters in a single transformation, making diastereoselectivity and enantioselectivity critical aspects of its reaction chemistry.

Diastereoselectivity and Enantioselectivity in Catalytic Transformations

Catalysis is paramount in controlling the stereochemical outcome of reactions involving substrates like this compound. Chiral catalysts create a chiral environment that differentiates between competing diastereomeric transition states, leading to the preferential formation of one stereoisomer.

Diastereoselectivity:

In reactions where a new stereocenter is formed in a molecule that already contains one, diastereoselectivity becomes a key consideration. For ynimines, reactions such as additions to the imine or alkyne can generate diastereomers. Catalyst-controlled diastereoselective reactions are particularly powerful, as they can override the inherent facial bias of a substrate to produce either diastereomer from the same starting material.

For example, in the Petasis boronic acid Mannich reaction, which involves the reaction of an amine, a carbonyl compound, and a boronic acid, the use of chiral biphenol catalysts can control the diastereoselectivity. nih.gov While the uncatalyzed reaction often shows high intrinsic selectivity for one diastereomer (e.g., anti), the addition of a chiral catalyst can switch the selectivity to favor the other (syn). nih.gov This control is achieved because the catalyst engages in a kinetic resolution of the diastereomeric transition states, lowering the energy of one path relative to the other. nih.gov

Enantioselectivity:

When a reaction creates a chiral product from an achiral or prochiral starting material, enantioselectivity is the goal. This is typically achieved using a chiral catalyst, which can be a metal complex with a chiral ligand or a metal-free organocatalyst. youtube.comyoutube.com

In the context of this compound, enantioselective transformations could include:

Asymmetric Reduction of the Imine: Using a chiral reducing agent or a catalyst like the Corey-Bakshi-Shibata (CBS) catalyst, the C=N bond can be reduced to a chiral amine with high enantiomeric excess (ee). youtube.com The catalyst activates the ketone (or imine) by coordinating as a Lewis acid, while also activating the borane (B79455) reducing agent, leading to a highly organized, intramolecular-like transition state that dictates the facial selectivity of the hydride attack. youtube.com

Asymmetric Additions to the Imine: Organocatalysts, such as proline and its derivatives, can catalyze the enantioselective addition of nucleophiles to imines. youtube.com The catalyst forms a transient, chiral enamine or iminium ion, which then reacts with the other component, with the stereochemistry being directed by the chiral catalyst scaffold. youtube.com

Cycloaddition Reactions: The alkyne and imine moieties can participate in cycloadditions. A chiral Lewis acid could coordinate to the imine nitrogen, activating the system for a Diels-Alder or [3+2] cycloaddition and controlling the facial selectivity of the approaching reactant.

Illustrative Data on Catalyst-Controlled Stereoselectivity:

The following table summarizes representative results from catalyst-controlled reactions on analogous substrates, demonstrating the high levels of stereocontrol achievable.

| Reaction Type | Substrate Type | Catalyst System | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Petasis Reaction | α-hydroxy aldehyde, amine, boronic acid | (S)-VAPOL | syn β-amino alcohol | 5.5:1 dr (syn:anti) | nih.gov |

| Petasis Reaction | α-hydroxy aldehyde, amine, boronic acid | Uncatalyzed | anti β-amino alcohol | >99:1 dr (anti:syn) | nih.gov |

| Ketone Reduction | Prochiral Ketone | (R)-CBS Catalyst / BH3 | (S)-Alcohol | >95% ee | youtube.com |

| Aldol Reaction | Aldehyde / Ketone | (S)-Proline | anti-Aldol adduct | up to 99% ee | youtube.com |

These examples underscore the power of catalysis to manipulate the stereochemical course of reactions involving imines and other carbonyl derivatives, a principle directly applicable to the development of synthetic methods using this compound.

Synthetic Applications of 1e N Phenylprop 2 Yn 1 Imine in Complex Molecule Construction

Construction of Spirocyclic Frameworks

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in numerous natural products and pharmacologically active compounds. The unique three-dimensional structure of these frameworks often imparts significant biological activity.

Synthesis of 1-Azaspiro[4.5]deca-3,6,9-trien-8-ones

A notable application of N-arylpropargylimines, including the parent (1E)-N-Phenylprop-2-yn-1-imine, is in the synthesis of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. mdpi.com One reported method involves a radical ipso-cyclization of N-(3-arylprop-2-yn-1-yl)anilines mediated by a combination of zinc bromide (ZnBr₂) and Oxone. mdpi.com This reaction proceeds at room temperature in a mixture of acetonitrile (B52724) and water, providing a direct route to these complex spirocyclic structures. mdpi.com The process is believed to involve the generation of a radical species that undergoes a 6-endo-trig cyclization.

Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant classes of compounds in drug discovery and materials science. This compound and its derivatives serve as key intermediates in the synthesis of several important heterocyclic systems.

Quinolines and Polyfunctionalized Quinoline (B57606) Derivatives (e.g., 3-selanylquinolines, 3-haloquinolines)

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. This compound is an intermediate in the electrochemical synthesis of 3-selanylquinolines. rsc.orgresearchgate.net In this process, N-(3-phenylprop-2-yn-1-yl)aniline is oxidized to (Z)-N,3-diphenylprop-2-yn-1-imine, which then reacts with diphenyl diselenide under electrochemical conditions to yield the desired 3-selanylquinoline. rsc.orgrsc.org This reaction is notable for being metal- and oxidant-free. researchgate.net The process involves the formation of a phenylselenyl radical which adds to the imine intermediate, followed by cyclization. researchgate.net A variety of substituted N-(2-alkynyl)anilines can be used, furnishing the corresponding quinoline products in good yields. rsc.orgrsc.org

Furthermore, tandem annulative radical halogenation of alkynyl imines, promoted by Oxone and a tetra-n-butylammonium halide (TBAX, where X = Br or I), provides access to 3-haloquinolines. mdpi.com This method allows for the regioselective synthesis of both 3-bromoquinolines and 3-iodoquinolines in good to very good yields. mdpi.com

Table 1: Synthesis of 3-Selanylquinolines from N-(2-alkynyl)anilines

| Entry | N-(2-alkynyl)aniline Derivative | Diselenide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-(3-phenylprop-2-yn-1-yl)aniline | Diphenyl diselenide | 4-Phenyl-3-(phenylselanyl)quinoline | 88 |

| 2 | N-(3-(p-tolyl)prop-2-yn-1-yl)aniline | Diphenyl diselenide | 4-(p-Tolyl)-3-(phenylselanyl)quinoline | 85 |

| 3 | N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)aniline | Diphenyl diselenide | 4-(4-Methoxyphenyl)-3-(phenylselanyl)quinoline | 82 |

| 4 | N-(3-(4-fluorophenyl)prop-2-yn-1-yl)aniline | Diphenyl diselenide | 4-(4-Fluorophenyl)-3-(phenylselanyl)quinoline | 80 |